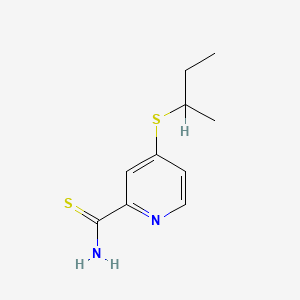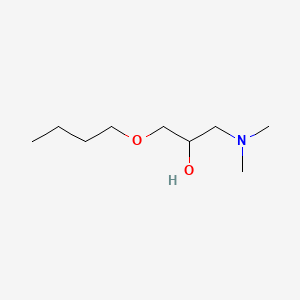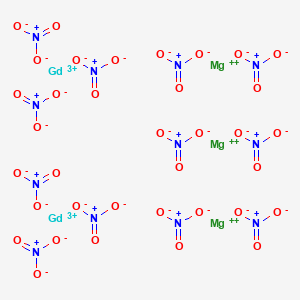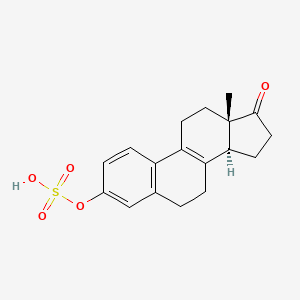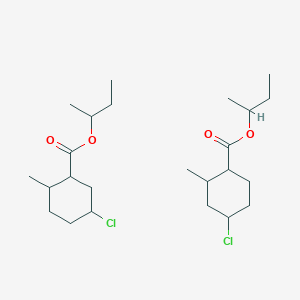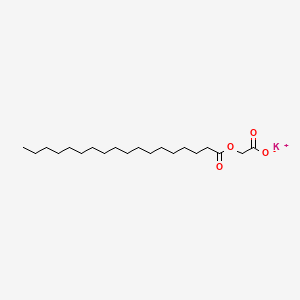
Potassium carboxylatomethyl stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium carboxylatomethyl stearate is a metal-organic compound, a salt of potassium and carboxylatomethyl stearic acid. This compound is classified as a metallic soap, which is a metal derivative of a fatty acid. It is used in various industrial applications due to its unique properties, such as its ability to act as an emulsifier and lubricant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium carboxylatomethyl stearate can be synthesized by reacting carboxylatomethyl stearic acid with potassium hydroxide in an alcoholic solution. The reaction typically involves heating the mixture to ensure complete dissolution and reaction of the components. The product is then purified through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where carboxylatomethyl stearic acid is mixed with potassium hydroxide. The reaction is carried out under controlled temperatures and pressures to optimize yield and purity. The final product is often obtained in the form of colorless crystals.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium carboxylatomethyl stearate undergoes several types of chemical reactions, including:
Hydrolysis: When exposed to water, it can hydrolyze to form carboxylatomethyl stearic acid and potassium hydroxide.
Saponification: In the presence of a strong base, it can undergo saponification to produce glycerol and potassium salts of fatty acids.
Esterification: It can react with alcohols to form esters and water.
Common Reagents and Conditions
Hydrolysis: Water and heat.
Saponification: Strong bases such as sodium hydroxide or potassium hydroxide.
Esterification: Alcohols and acid catalysts.
Major Products Formed
Hydrolysis: Carboxylatomethyl stearic acid and potassium hydroxide.
Saponification: Glycerol and potassium salts of fatty acids.
Esterification: Esters and water.
Wissenschaftliche Forschungsanwendungen
Potassium carboxylatomethyl stearate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Utilized in the production of cosmetics, lubricants, and as an additive in food products.
Wirkmechanismus
The mechanism of action of potassium carboxylatomethyl stearate involves its ability to interact with various molecular targets. As an emulsifier, it reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it can interact with cell membranes, potentially affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium stearate: A similar compound that is also a potassium salt of a fatty acid, used primarily as an emulsifier and lubricant.
Sodium stearate: Another metallic soap, but with sodium instead of potassium, commonly used in soap production.
Calcium stearate: A calcium salt of stearic acid, used as a stabilizer and lubricant in plastics and rubber.
Uniqueness
Potassium carboxylatomethyl stearate is unique due to its specific chemical structure, which imparts distinct properties such as enhanced emulsifying capabilities and specific interactions with biological membranes. This makes it particularly useful in applications where these properties are desired.
Eigenschaften
CAS-Nummer |
62701-02-4 |
|---|---|
Molekularformel |
C20H37KO4 |
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
potassium;2-octadecanoyloxyacetate |
InChI |
InChI=1S/C20H38O4.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)24-18-19(21)22;/h2-18H2,1H3,(H,21,22);/q;+1/p-1 |
InChI-Schlüssel |
CENDLXXXKOPCBM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



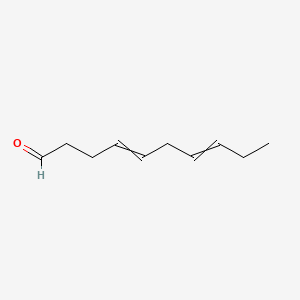

![Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655768.png)
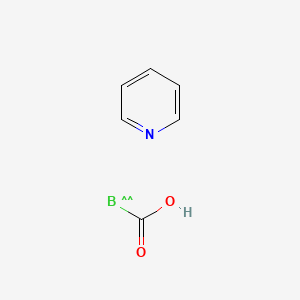
![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)
